molecular formula C14H13N5O3 B2631304 8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 123496-51-5

8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2631304
CAS RN: 123496-51-5
M. Wt: 299.29
InChI Key: YMRROMSOYDOJBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

Again, without more specific information, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure, which is not clear from the available information .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • A study focused on synthesizing N-8-arylpiperazinylpropyl derivatives and amide derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, evaluating their potential as ligands for 5-HT(1A) receptors. Compounds showed anxiolytic-like and antidepressant-like activities in preclinical tests, suggesting their utility in treating anxiety and depression (Zagórska et al., 2009).

Receptor Affinity and Molecular Studies

  • Another study synthesized arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, assessing their affinity for serotoninergic and dopaminergic receptors. Findings indicated potential anxiolytic and antidepressant activities of these compounds, with specific focus on their receptor selectivity and the role of substituents in their efficacy (Zagórska et al., 2015).

Evaluation of Antidepressant Agents

  • The evaluation of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives highlighted potent ligands for serotonin receptors, with potential as antidepressant and anxiolytic agents. Compound 9, in particular, showed significant antidepressant-like activity and a better antianxiety effect than diazepam, supporting further exploration for therapeutic applications (Zagórska et al., 2016).

Novel Synthesis Approaches

  • Research on new synthesis methods for 6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-diones provides insights into the chemical properties and potential applications of these compounds in medicinal chemistry, pointing towards innovative approaches to drug development (Khaliullin & Klen, 2010).

Safety Profile and Antidepressant Activity

  • A detailed study on the safety profile and antidepressant-like activity of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives as 5-HT1A receptor partial agonists emphasized the importance of compound structure on pharmacological properties, safety, and efficacy. The research supports the development of new drugs with improved profiles for treating depression (Partyka et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information .

Safety and Hazards

Without more specific information about this compound, it’s difficult to provide a detailed analysis of its safety and potential hazards .

Future Directions

The future directions for research on this compound would likely depend on its intended use or application, which is not clear from the available information .

properties

IUPAC Name

6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-8-6-19-10-11(17(2)14(21)16-12(10)20)15-13(19)18(8)7-9-4-3-5-22-9/h3-6H,7H2,1-2H3,(H,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRROMSOYDOJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.